Prazepine
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Overview
Description
Preparation Methods
Prazepine can be synthesized chemically through various synthetic routes. One common method involves the reaction of dibenzazepine with dimethylaminopropyl chloride under specific conditions . The reaction typically requires a solvent such as toluene and a catalyst like sodium amide.
Chemical Reactions Analysis
Prazepine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert this compound into its reduced forms using reagents like lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions, particularly at the nitrogen atoms, using reagents such as alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Prazepine has been studied for its potential use in treating major depression, dysthymia, bipolar depression, attention-deficit disorders, agoraphobia, and panic disorders . It has also been investigated for its effects on serotonin levels in human and animal thrombocytes . Additionally, this compound has been used in electrophysiological studies to compare its action with other tricyclic antidepressants .
Mechanism of Action
Prazepine exerts its effects primarily by inhibiting the reuptake of neurotransmitters such as serotonin and norepinephrine in the brain. This inhibition increases the levels of these neurotransmitters in the synaptic cleft, enhancing their mood-stabilizing effects . The molecular targets of this compound include serotonin and norepinephrine transporters, which are involved in the reuptake process .
Comparison with Similar Compounds
Prazepine is similar to other tricyclic antidepressants such as imipramine and amitriptyline. this compound has a unique structure with the central ring nitrogen in a different location compared to imipramine . This structural difference may contribute to variations in their pharmacological effects and side effect profiles. Other similar compounds include desipramine, nortriptyline, and clomipramine .
Properties
CAS No. |
73-07-4 |
---|---|
Molecular Formula |
C19H24N2 |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
3-(6,11-dihydrobenzo[c][1]benzazepin-5-yl)-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C19H24N2/c1-20(2)12-7-13-21-15-18-10-4-3-8-16(18)14-17-9-5-6-11-19(17)21/h3-6,8-11H,7,12-15H2,1-2H3 |
InChI Key |
UKCVXGBHVGMFCN-UHFFFAOYSA-N |
SMILES |
CN(C)CCCN1CC2=CC=CC=C2CC3=CC=CC=C31 |
Canonical SMILES |
CN(C)CCCN1CC2=CC=CC=C2CC3=CC=CC=C31 |
73-07-4 | |
Origin of Product |
United States |
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